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Compound of Interest

Compound Name: 1-Chloro-2-iodotetrafluoroethane

Cat. No.: B1584091

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-
iodotetrafluoroethane

Introduction

1-Chloro-2-iodotetrafluoroethane (CAS No. 421-78-3) is a halogenated hydrocarbon of
significant interest in advanced chemical synthesis.[1][2] Its unique molecular architecture,
featuring a tetrafluoroethane backbone substituted with both chlorine and iodine, imparts a
distinct reactivity profile that makes it a valuable intermediate for the synthesis of novel
pharmaceuticals, agrochemicals, and advanced materials.[1] The strategic placement of two
different halogen atoms allows for selective functionalization, a feature highly prized by
synthetic chemists.

This guide provides a comprehensive overview of the core physicochemical properties of 1-
Chloro-2-iodotetrafluoroethane. Designed for researchers, scientists, and drug development
professionals, this document moves beyond a simple recitation of data points. It offers insights
into the causality behind these properties and their implications for experimental design, safe
handling, and application in complex synthetic pathways.

Section 1: Molecular and Structural Information

The identity and reactivity of a chemical compound are fundamentally dictated by its structure.
1-Chloro-2-iodotetrafluoroethane is a two-carbon ethane derivative where the hydrogen
atoms have been replaced by fluorine, chlorine, and iodine atoms.
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Key Identifiers and Molecular Properties

Property Value Source
1-chloro-1,1,2,2-tetrafluoro-2-

IUPAC Name ) [3]
iodoethane
1-chloro-1,1,2,2-tetrafluoro-2-

Synonyms ) [4]
iodoethane

CAS Number 421-78-3 [31141[5]

Molecular Formula C2CIFal [3B1141[5]

Molar Mass 262.37 g/mol [31[5]

Monoisotopic Mass

261.86694 Da

[3]

InChlKey

XNIBSTIKPHNKSO-
UHFFFAOYSA-N

[6]

The presence of four fluorine atoms provides significant thermal and chemical stability to the

carbon backbone, while the C-Cl and C-1 bonds serve as reactive sites for nucleophilic

substitution and other transformations. The significant difference in the bond dissociation

energies of C-Cl versus C-I allows for regioselective reactions, which is a cornerstone of its

utility in synthetic chemistry.

Caption: Molecular structure of 1-Chloro-2-iodotetrafluoroethane.

Section 2: Physical and Chemical Properties

The bulk physical properties of a compound are critical for process design, reaction setup, and

purification. 1-Chloro-2-iodotetrafluoroethane is a dense liquid at standard conditions.

Summary of Physicochemical Properties
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Property Value Source(s)
Physical State Liquid (Colorless to Pink) [41[7]
Boiling Point 53 °C [51[7]
Density (Predicted) 2.308 + 0.06 g/cm3 [41051[7]
Flash Point 56 °C (41051071
Refractive Index 1.392 [51[7]
Water Solubility Predicted Log10(S) = -3.38 6]

(mol/L)

Octanol/Water Partition Coeff.

Predicted = 2.846 [6]
(LogP)

The high density is characteristic of polyhalogenated alkanes and is a direct consequence of
the high atomic masses of chlorine and iodine.[4][7] This property is an important consideration
for reaction volume calculations and can be leveraged in biphasic systems for phase
separation. The boiling point of 53 °C indicates that it is a relatively volatile compound,
suggesting that handling in a well-ventilated fume hood is necessary to avoid inhalation
exposure and that purification by distillation is a viable method.[5][7] Its predicted low water
solubility and preference for octanol (LogP > 0) are typical for fluorinated organic compounds
and indicate it will primarily partition into organic phases.[6]

Section 3: Thermodynamic Data

Thermodynamic properties provide insight into the energy, stability, and phase behavior of a
compound. The available data for 1-Chloro-2-iodotetrafluoroethane are largely derived from
predictive models, such as the Joback method, which provide valuable estimations for
experimental design.[6]

Predicted Thermodynamic Properties

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.chemicalbook.com/msds/1-chloro-2-iodotetrafluoroethane.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB1325429_EN.htm
https://www.chembk.com/en/chem/1-CHLORO-2-IODOTETRAFLUOROETHANE
https://m.chemicalbook.com/ProductChemicalPropertiesCB1325429_EN.htm
https://www.chemicalbook.com/msds/1-chloro-2-iodotetrafluoroethane.htm
https://www.chembk.com/en/chem/1-CHLORO-2-IODOTETRAFLUOROETHANE
https://m.chemicalbook.com/ProductChemicalPropertiesCB1325429_EN.htm
https://www.chemicalbook.com/msds/1-chloro-2-iodotetrafluoroethane.htm
https://www.chembk.com/en/chem/1-CHLORO-2-IODOTETRAFLUOROETHANE
https://m.chemicalbook.com/ProductChemicalPropertiesCB1325429_EN.htm
https://www.chembk.com/en/chem/1-CHLORO-2-IODOTETRAFLUOROETHANE
https://m.chemicalbook.com/ProductChemicalPropertiesCB1325429_EN.htm
https://www.chemeo.com/cid/73-136-0/1-Chloro-2-iodotetrafluoroethane.pdf
https://www.chemeo.com/cid/73-136-0/1-Chloro-2-iodotetrafluoroethane.pdf
https://www.chemicalbook.com/msds/1-chloro-2-iodotetrafluoroethane.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB1325429_EN.htm
https://www.chembk.com/en/chem/1-CHLORO-2-IODOTETRAFLUOROETHANE
https://m.chemicalbook.com/ProductChemicalPropertiesCB1325429_EN.htm
https://www.chemeo.com/cid/73-136-0/1-Chloro-2-iodotetrafluoroethane.pdf
https://www.benchchem.com/product/b1584091?utm_src=pdf-body
https://www.chemeo.com/cid/73-136-0/1-Chloro-2-iodotetrafluoroethane.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Units Source
Enthalpy of
o 27.94 kJ/mol [6]

Vaporization (AHvap)
Enthalpy of Fusion

7.03 kJ/mol [6]
(AHfus)
Standard Gibbs Free
Energy of Formation -761.41 kJ/mol [6]
(AfG®)
Ideal Gas Heat
Capacity (Cpg) at 129.52 J/mol-K [6]
366.35 K
Critical Temperature

562.90 K [6]
(Te)
Critical Pressure (Pc) 3853.09 kPa [6]

These predicted values are instrumental in chemical engineering applications, such as
designing distillation columns or predicting reaction thermodynamics. The enthalpy of
vaporization, for instance, quantifies the energy required for distillation, a primary purification
technique for a compound with this boiling point.

Section 4: Spectroscopic Analysis

While specific, verified spectra for 1-Chloro-2-iodotetrafluoroethane are not widely available
in public databases, its structure allows for predictable spectroscopic signatures. A
comprehensive analysis would involve Mass Spectrometry (MS), Nuclear Magnetic Resonance
(NMR), and Infrared (IR) spectroscopy.

Expected Spectroscopic Signatures:

e Mass Spectrometry (EI-MS): The mass spectrum would be expected to show a molecular ion
peak (M*) at m/z 262, considering the most common isotopes (3°Cl, 127]). A key feature would
be the isotopic pattern of chlorine (3>CI/3’Cl ratio of ~3:1), which would appear at M* and
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M++2. Common fragmentation patterns would involve the loss of I- (m/z 127) and CI- (m/z
35), as the C-1 bond is the weakest, leading to a prominent peak at m/z 135 (C2CIFa™).

e 13C NMR: Due to the presence of fluorine, the carbon signals will exhibit complex splitting
patterns (C-F coupling). Two distinct signals are expected, one for the -CF2I group and
another for the -CF2Cl group, both split into triplets by the adjacent fluorines.

e F NMR: This is the most informative NMR technique for this compound. Two distinct
signals, each a triplet, would be expected, corresponding to the two non-equivalent -CF2-
groups. The chemical shifts and coupling constants would be diagnostic for confirming the
structure.

e Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption
bands in the 1000-1250 cm~1 region, which are characteristic of C-F stretching vibrations. C-
Cl and C-I stretching vibrations would appear at lower frequencies in the fingerprint region.

General Protocol for Spectroscopic Characterization

Acquiring definitive spectra is a self-validating process crucial for confirming the identity and
purity of a synthesized or purchased batch.

o Sample Preparation: Dissolve a small, precise amount of 1-Chloro-2-iodotetrafluoroethane
in a suitable deuterated solvent (e.g., CDCIs) for NMR analysis. For GC-MS, prepare a dilute
solution in a volatile organic solvent like dichloromethane.

 Instrument Calibration: Ensure all instruments (NMR, GC-MS, FT-IR) are calibrated using
appropriate standards to guarantee accuracy of mass assignments, chemical shifts, and
absorption frequencies.

o Data Acquisition:

o NMR: Acquire tH, 13C, and *°F NMR spectra. Use appropriate pulse sequences to obtain
high-resolution data, including DEPT for 13C to determine carbon types.

o GC-MS: Inject the sample into a GC-MS system to confirm purity (a single peak in the
chromatogram) and obtain the mass spectrum for fragmentation analysis.
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o FT-IR: Obtain an IR spectrum of the neat liquid to identify characteristic functional group
vibrations.

o Data Analysis & Verification: Compare the acquired spectra with the expected signatures
described above. The combination of correct molecular mass, isotopic patterns, and
characteristic NMR splitting patterns provides unambiguous structural confirmation.

1. Sample Preparation
Dissolve in CDCl3 Dilute in DCM
for NMR for GC-MS

2. Data Acquisition

@cquire 13C & 1F NMR Spectraa [Run GC-MS Analysis) @un FT-IR on Neat Sample)

j 3. Data Analy%s & Verification \

EAnaIyze Splitting Patternsj [Confirm Mass & Isotopic Patteer Gdentify C-F/C-CI Vibrations]

& Chemical Shifts

Structure Verified

Click to download full resolution via product page
Caption: General workflow for spectroscopic analysis.

Section 5: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 1-Chloro-2-iodotetrafluoroethane
is classified as a hazardous substance and requires careful handling.

Hazard Summary:
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» Acute Toxicity: The compound is considered harmful or toxic if swallowed, in contact with
skin, or if inhaled.[3][5] GHS hazard statements include H301 (Toxic if swallowed), H302
(Harmful if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled).[3]

e [Irritation: It may cause skin and serious eye irritation.[8]
Mandatory Handling Protocols:

» Engineering Controls: All manipulations must be conducted in a certified chemical fume hood
to prevent inhalation of vapors.[8] An emergency eyewash station and safety shower must
be readily accessible.

» Personal Protective Equipment (PPE):
o Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
o Eye Protection: Chemical safety goggles and a face shield are required.[8]
o Body Protection: A lab coat and appropriate protective clothing must be worn.[8]

o First Aid: In case of skin contact, wash immediately with soap and water.[4] For eye contact,
flush with water for at least 15 minutes.[4] If inhaled, move to fresh air.[4] In all cases of
exposure, seek immediate medical attention.[5]

Storage and Stability:
» Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[8]

 Light Sensitivity: The compound is noted to be light-sensitive.[5][8] Therefore, it must be
stored in an opaque or amber container to prevent degradation.

e Incompatibilities: Keep away from strong oxidizing agents.[8]

Section 6: Applications in Research and
Development
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The primary value of 1-Chloro-2-iodotetrafluoroethane lies in its role as a versatile synthetic
intermediate.[1] The differential reactivity of the C-I and C-Cl bonds is the key to its utility. The
C-I bond is significantly weaker and more labile, making it a selective site for nucleophilic
substitution, radical reactions, or metal-catalyzed cross-coupling reactions. This allows for the
precise introduction of the C2CIFs- moiety into a target molecule, a common strategy in the
development of fluorinated pharmaceuticals and agrochemicals where such groups can
enhance metabolic stability, binding affinity, and lipophilicity.

Conclusion

1-Chloro-2-iodotetrafluoroethane is a specialized chemical intermediate with a well-defined
set of physicochemical properties. Its high density, volatility, and characteristic reactivity profile
make it a valuable tool for the synthetic chemist. A thorough understanding of its properties,
coupled with a rigorous adherence to safety protocols, is essential for leveraging its full
potential in research and development. The data presented in this guide, grounded in
authoritative sources, provides the foundational knowledge required for its effective and safe
application in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 1-Chloro-2-
iodotetrafluoroethane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1584091#physicochemical-properties-of-1-chloro-2-
iodotetrafluoroethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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